3-Hydroxy-2-naphthaldehyde

Catalog No.
S1891724
CAS No.
581-71-5
M.F
C11H8O2
M. Wt
172.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-2-naphthaldehyde

CAS Number

581-71-5

Product Name

3-Hydroxy-2-naphthaldehyde

IUPAC Name

3-hydroxynaphthalene-2-carbaldehyde

Molecular Formula

C11H8O2

Molecular Weight

172.18 g/mol

InChI

InChI=1S/C11H8O2/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13/h1-7,13H

InChI Key

QCUNDLUTTXSPFM-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C(=CC2=C1)C=O)O

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C=O)O

3-Hydroxy-2-naphthaldehyde is a derivative of naphthalene, specifically characterized by the presence of a hydroxyl group and an aldehyde functional group. Its chemical formula is C₁₁H₈O₂, and it features a naphthalene ring structure with a hydroxyl group at the 3-position and an aldehyde at the 2-position . This compound exhibits properties typical of both aromatic aldehydes and phenolic compounds, making it versatile in various chemical contexts.

Currently, there is no reported research on the specific mechanism of action of 3-H2N in biological systems.

As information on 3-H2N is limited, it's best to handle it with caution following general laboratory safety practices.

Here are some potential safety considerations:

  • Skin and eye irritant: The presence of the aldehyde group suggests potential irritation to skin and eyes.
  • Respiratory irritant: Inhalation of dust or vapors may irritate the respiratory tract.
  • Combustible: The aromatic structure suggests some degree of flammability.

Photophysical Properties and Excited State Dynamics

3-Hydroxy-2-naphthaldehyde (3-H2N) exhibits interesting photophysical properties due to its ability to undergo excited-state intramolecular proton transfer (ESIPT). This phenomenon occurs when a molecule absorbs light and a proton transfers within the molecule itself in the excited state. Research on 3-H2N explores this process using various spectroscopic techniques ().

  • The behavior of 3-H2N depends on the surrounding solvent. In nonpolar solvents, the molecule exists primarily in a closed conformation with an intramolecular hydrogen bond. Upon excitation, the proton transfers across this bond, forming a keto tautomer and leading to red-shifted fluorescence emission.
  • In polar solvents containing hydroxyls, an additional low-energy fluorescence band is observed. This is attributed to the formation of intermolecular hydrogen-bonded solvated complexes of 3-H2N molecules.

  • Aldol Condensation: It can undergo aldol condensation reactions to form larger carbon frameworks.
  • Azo Coupling: As a reactive compound, it participates in azo coupling reactions, which are essential for dye synthesis. The reaction with diazonium salts leads to the formation of azo dyes, which are widely used in textiles and other industries .
  • Intramolecular Proton Transfer: The compound can also exhibit excited-state intramolecular proton transfer, which is significant for understanding its photophysical properties .

Several methods exist for synthesizing 3-Hydroxy-2-naphthaldehyde:

  • Direct Synthesis: The compound can be synthesized through the oxidation of 3-hydroxynaphthalene using various oxidizing agents.
  • Functionalization of Naphthalene Derivatives: Another approach involves the selective functionalization of naphthalene derivatives through electrophilic aromatic substitution followed by oxidation steps.

3-Hydroxy-2-naphthaldehyde finds applications across various fields:

  • Dye Manufacturing: It serves as a precursor in the synthesis of azo dyes and pigments due to its ability to form colored complexes.
  • Chemical Sensors: Its derivatives are employed in developing sensors for detecting toxic ions like cyanide.
  • Pharmaceuticals: The compound's biological activities make it a candidate for further research in drug development.

Studies on 3-Hydroxy-2-naphthaldehyde have focused on its interactions with other molecules:

  • Binding Studies: Research has shown that this compound can form complexes with various ions and small molecules, indicating potential for use in sensor technology.
  • Molecular Interaction Analysis: Quantum theory of atoms in molecules (QTAIM) analysis has revealed details about hydrogen bonding interactions within the compound and its complexes .

Several compounds share structural similarities with 3-Hydroxy-2-naphthaldehyde. Here’s a comparison highlighting its uniqueness:

Compound NameStructure TypeKey FeatureUnique Aspect
2-Hydroxy-1-naphthaldehydeNaphthalene derivativeHydroxyl group at position 2Exhibits different photophysical properties due to position of functional groups .
1-Hydroxy-2-naphthaldehydeNaphthalene derivativeHydroxyl group at position 1Different reactivity patterns compared to 3-hydroxy variant.
3-Hydroxy-2-naphthoic acidCarboxylic acid derivativeCarboxyl group instead of aldehydeActs as a precursor for azo dyes but lacks aldehyde functionality .

XLogP3

2.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive

Other CAS

581-71-5

Wikipedia

3-Hydroxy-2-naphthaldehyde

Dates

Modify: 2023-08-16

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